molecular formula C17H15N5OS B279271 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether

3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether

Katalognummer B279271
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: PYFYWBFFKFYGHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether, also known as DPTM, is a compound with potential applications in scientific research. DPTM has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Wirkmechanismus

3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has been shown to modulate the activity of GABA-A receptors by binding to a specific site on the receptor. This results in an increase in the activity of the receptor, leading to an increase in the inhibitory effects of GABA. 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has also been shown to inhibit the aggregation of amyloid-beta peptides, which is thought to be one of the key factors in the development of Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether can have a range of biochemical and physiological effects, including an increase in the inhibitory effects of GABA, a decrease in the excitatory effects of glutamate, and an inhibition of the aggregation of amyloid-beta peptides. 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has also been shown to have anxiolytic and anticonvulsant effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether in lab experiments is its ability to selectively modulate the activity of GABA-A receptors, which are important targets in the treatment of anxiety and other disorders. However, one limitation is that 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether can have off-target effects, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several potential future directions for the study of 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether. One direction is the development of more selective compounds that can modulate the activity of GABA-A receptors without having off-target effects. Another direction is the study of 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether in animal models of Alzheimer's disease, to determine its potential as a therapeutic agent. Additionally, the use of 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether in combination with other drugs may have synergistic effects and could be explored as a potential treatment for various disorders.

Synthesemethoden

3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has been synthesized using various methods, including the reaction of 3,4-dimethylbenzyl chloride with 3-(2-pyridinyl)-1,2,4-triazole-5-thiol, followed by reaction with sodium hydride and methyl iodide. Another method involves the reaction of 3,4-dimethylbenzyl chloride with 3-(2-pyridinyl)-1,2,4-triazole-5-thiol, followed by reaction with sodium azide and copper(I) iodide.

Wissenschaftliche Forschungsanwendungen

3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether can modulate the activity of GABA-A receptors, which are important targets in the treatment of anxiety and other disorders. 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.

Eigenschaften

Produktname

3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether

Molekularformel

C17H15N5OS

Molekulargewicht

337.4 g/mol

IUPAC-Name

6-[(3,4-dimethylphenoxy)methyl]-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H15N5OS/c1-11-6-7-13(9-12(11)2)23-10-15-21-22-16(19-20-17(22)24-15)14-5-3-4-8-18-14/h3-9H,10H2,1-2H3

InChI-Schlüssel

PYFYWBFFKFYGHT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=N4)C

Kanonische SMILES

CC1=C(C=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=N4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.